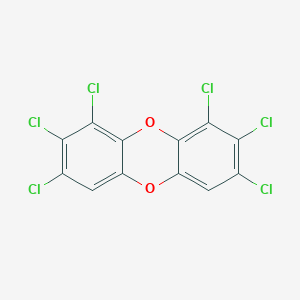

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin

概要

説明

1,2,3,7,8,9-ヘキサクロロジベンゾ-p-ジオキシンは、塩素化ジベンゾ-p-ジオキシン異性体です。 これは、持続性有機汚染物質であり、有機塩素化合物の製造、紙の漂白、廃棄物の焼却など、さまざまな産業プロセスにおける副産物です 。この化合物は、その高い毒性と環境における永続性で知られています。

準備方法

合成経路と反応条件

1,2,3,7,8,9-ヘキサクロロジベンゾ-p-ジオキシンは、2,3,7,8-テトラクロロジベンゾ-p-ジオキシンからの塩素化反応によって合成することができます 。この反応は、通常、制御された条件下で塩素ガスを使用し、目的の塩素化パターンを達成します。

工業生産方法

1,2,3,7,8,9-ヘキサクロロジベンゾ-p-ジオキシンの工業生産は、意図的なものではなく、有機塩素化合物の製造、紙の漂白、廃棄物材料の焼却中に副産物として発生します 。これらのプロセスは、高温と塩素の存在を伴い、この化合物の形成を促進します。

化学反応の分析

反応の種類

1,2,3,7,8,9-ヘキサクロロジベンゾ-p-ジオキシンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、異なる酸化生成物を形成することができます。

還元: 還元反応は、この化合物をより少ない塩素化誘導体に分解することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 水酸化ナトリウムやさまざまな求核剤などの試薬は、置換反応を促進することができます。

生成される主な生成物

これらの反応から生成される主な生成物には、塩素化度の低いジベンゾ-p-ジオキシン、塩素化フェノール、およびその他の塩素化芳香族化合物があります .

科学的研究の応用

1,2,3,7,8,9-ヘキサクロロジベンゾ-p-ジオキシンは、主にその毒性作用と環境への影響について研究されています。 これは、ジオキシンの毒性、生物蓄積、環境における永続性のメカニズムを理解するための研究で使用されます 。さらに、これは、さまざまな環境マトリックスにおける塩素化有機汚染物質の挙動を研究するためのモデル化合物として役立ちます。

作用機序

1,2,3,7,8,9-ヘキサクロロジベンゾ-p-ジオキシンの毒性作用は、アリルハイドロカーボン受容体(AhR)との相互作用によって媒介されます。 AhRに結合すると、この化合物は、CYP1A1遺伝子などの複数のフェーズIおよびII異物代謝酵素の発現を活性化します 。これにより、細胞周期調節の阻害や遺伝子発現の変化など、さまざまな生化学的および毒性作用が生じます。

6. 類似の化合物との比較

1,2,3,7,8,9-ヘキサクロロジベンゾ-p-ジオキシンは、塩素化ジベンゾ-p-ジオキシンとして知られる化合物群に属します。類似の化合物には以下が含まれます。

1,2,3,4,6,7,8-ヘプタクロロジベンゾ-p-ジオキシン: 1、2、3、4、6、7、および8の位置で塩素化されています.

1,2,3,6,7,8-ヘキサクロロジベンゾ-p-ジオキシン: 1、2、3、6、7、および8の位置で塩素化されています.

2,3,7,8-テトラクロロジベンゾ-p-ジオキシン: 2、3、7、および8の位置で塩素化されています.

1,2,3,7,8,9-ヘキサクロロジベンゾ-p-ジオキシンの独自性は、その特定の塩素化パターンにあり、その化学的性質、環境における挙動、および毒性作用に影響を与えます。

類似化合物との比較

1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin is part of a class of compounds known as chlorinated dibenzo-p-dioxins. Similar compounds include:

1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin: Chlorinated at positions 1, 2, 3, 4, 6, 7, and 8.

1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin: Chlorinated at positions 1, 2, 3, 6, 7, and 8.

2,3,7,8-Tetrachlorodibenzo-p-dioxin: Chlorinated at positions 2, 3, 7, and 8.

The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical properties, environmental behavior, and toxicological effects.

生物活性

1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin (HxCDD) is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, known for its environmental persistence and potential toxicity. This article explores its biological activity, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

HxCDD exerts its biological effects primarily through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that mediates the toxicity of dioxins. Upon binding to AhR, HxCDD undergoes a conformational change that allows it to translocate to the nucleus and initiate the transcription of various genes involved in xenobiotic metabolism and cell proliferation. This interaction leads to several downstream effects:

- Gene Expression Modulation : HxCDD alters the expression of genes related to detoxification enzymes such as cytochrome P450s and phase II enzymes.

- Cell Proliferation and Apoptosis : The compound can induce apoptosis in certain cell types while promoting cell proliferation in others, contributing to its carcinogenic potential.

- Endocrine Disruption : HxCDD has been shown to interfere with hormonal signaling pathways, particularly those involving estrogen and thyroid hormones.

Toxicological Effects

The toxicological profile of HxCDD reveals significant adverse effects on various biological systems. Key findings include:

- Carcinogenicity : Studies have demonstrated that HxCDD is a potential carcinogen. In rodent models, exposure has been linked to an increased incidence of liver tumors and neoplastic nodules. For instance, a study involving Osborne-Mendel rats showed dose-dependent increases in hepatocellular carcinoma incidence following long-term exposure to HxCDD .

- Hepatotoxicity : HxCDD exposure leads to liver damage characterized by necrosis and fatty degeneration. A dose-related decrease in body weight gain was observed in male and female rats treated with HxCDD .

- Metabolic Disruption : Research indicates that HxCDD affects metabolic pathways by inhibiting phosphoenolpyruvate carboxykinase (PEPCK), an enzyme critical for gluconeogenesis. This inhibition correlates with decreased serum insulin-like growth factor-I (IGF-I) levels .

Case Studies

Several case studies provide insights into the biological activity and health impacts of HxCDD:

- Animal Studies : In a two-year study involving B6C3F1 mice and Osborne-Mendel rats, varying doses of HxCDD were administered via gavage. Results indicated significant increases in liver tumors among treated groups compared to controls, particularly at higher doses .

- Human Exposure Assessments : Human biomonitoring studies have detected HxCDD in serum samples from populations exposed to contaminated environments. These studies highlight the compound's persistence in human tissues and its potential health implications .

- Biotransformation Studies : Research has shown that HxCDD undergoes biotransformation in microbial systems, leading to the formation of metabolites such as 3,4,5,6-tetrachlorocatechol. Understanding these metabolic pathways is crucial for assessing the environmental fate and toxicity of HxCDD .

Data Summary

The following table summarizes key findings from various studies on the biological activity of HxCDD:

特性

IUPAC Name |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-12-6(19-5)2-4(14)8(16)10(12)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIRBUBHIWTVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023781 | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,7,8,9-hexachlorodibenzo-p-dioxin is a light pink crystalline solid. (NTP, 1992), Light pink solid; [CAMEO] Orange powder; [MSDSonline] | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.88X10-11 mm Hg @ 25 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

19408-74-3 | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV865M3P15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

469 to 471 °F (NTP, 1992), 243-244 °C | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20467 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,7,8,9-HEXACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。